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Compound of Interest

Compound Name: 4-Acetylbenzaldehyde

Cat. No.: B1276866

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR)
spectral data for 4-Acetylbenzaldehyde, tailored for researchers, scientists, and professionals
in drug development. It includes detailed spectral data, experimental protocols for data
acquisition, and a logical visualization of spectral assignments.

Data Presentation: NMR Spectral Data

The following tables summarize the *H and 3C NMR spectral data for 4-Acetylbenzaldehyde,
compiled from various sources. The data were typically acquired in deuterated chloroform
(CDCIs).

Table 1: *H NMR Spectral Data for 4-Acetylbenzaldehyde
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J, Assignment
(3, ppm)
Hz)
) Aldehyde Proton
10.14 Singlet 1H -
(-CHO)
Aromatic Protons
8.06 Doublet 2H 8.4
(ortho to -CHO)
Aromatic Protons
7.98 Doublet 2H 8.4 (ortho to -
COCHs)
) Acetyl Protons (-
2.67 Singlet 3H -

COCHs)

Note: The aromatic protons, though chemically distinct, may appear as overlapping signals or a
multiplet in some spectra.[1]

Table 2: 3C NMR Spectral Data for 4-Acetylbenzaldehyde

Chemical Shift (6, ppm) Assighment

197.4 Acetyl Carbonyl Carbon (-COCHs)
191.7 Aldehyde Carbonyl Carbon (-CHO)
141.2 Aromatic Carbon (para to -CHO)
139.0 Aromatic Carbon (para to -COCHs3)
129.8 Aromatic Carbons (ortho to -CHO)
128.8 Aromatic Carbons (ortho to -COCHs)
27.0 Acetyl Methyl Carbon (-COCHs3)

Note: Assignments are based on computational predictions and experimental data.[1][2]
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Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The
following is a generalized protocol for obtaining *H and 3C NMR spectra of a compound like 4-
Acetylbenzaldehyde.

Sample Preparation

o Sample Weighing: Accurately weigh between 10-50 mg of 4-Acetylbenzaldehyde for 1H
NMR and 20-50 mg for 3C NMR.[3][4]

¢ Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the
sample. Deuterated chloroform (CDCIs) is a common choice for nonpolar organic
compounds like 4-Acetylbenzaldehyde.[3][4]

 Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a
clean, dry vial.[4][5] Gentle vortexing or sonication can aid dissolution.

o Transfer to NMR Tube: Using a Pasteur pipette with a glass wool plug to filter out any
particulate matter, carefully transfer the solution into a high-quality 5 mm NMR tube.[5] The
final liquid depth should be around 4-6 cm.[3][5]

e Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it
securely to prevent solvent evaporation and contamination.[4]

NMR Spectrometer Operation

e Instrument Setup: The specific operational details will vary depending on the spectrometer
manufacturer and software. Standard procedures are generally followed.

» Locking: The spectrometer's magnetic field is stabilized by "locking" onto the deuterium
signal of the solvent.[4][6]

» Shimming: The homogeneity of the magnetic field is optimized through a process called
shimming. This can be done manually or automatically to achieve sharp, well-resolved
peaks.[4][6]
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e Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.qg.,
1H or 13C) to ensure efficient signal detection.[4][7]

e Acquisition: Set the appropriate experimental parameters, such as the number of scans,
spectral width, and relaxation delay. For tH NMR, a small number of scans is often sufficient,
while 3C NMR requires more scans due to the lower natural abundance of the 13C isotope.
[4][7] Initiate data acquisition.

o Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier
transformed to generate the familiar frequency-domain NMR spectrum. This is followed by
phasing, baseline correction, and referencing the spectrum to the residual solvent peak (e.g.,
CHCIs at 7.26 ppm for *H NMR).[3]

Mandatory Visualization

The following diagram illustrates the logical relationship between the chemical structure of 4-
Acetylbenzaldehyde and its characteristic *H and 3C NMR chemical shifts.
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Caption: Correlation of 4-Acetylbenzaldehyde structure with its NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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